2-Chloro-1-(2,4,5-trichlorophenyl)ethanone

Physicochemical property differentiation Procurement specification Chemical intermediate

2-Chloro-1-(2,4,5-trichlorophenyl)ethanone is the exclusive α-chloroacetyl intermediate for tetrachlorvinphos insecticide synthesis. Substituting with non-chlorinated analogs like 2,4,5-trichloroacetophenone fails to yield the active product. As the regulated metabolite for residue analysis, only certified reference standards ensure LC-MS/MS accuracy. Its unique chloro-ketone moiety drives antimicrobial lead discovery. Procure high-purity material to guarantee successful synthesis and regulatory compliance.

Molecular Formula C8H4Cl4O
Molecular Weight 257.9 g/mol
CAS No. 1201-42-9
Cat. No. B1212022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-(2,4,5-trichlorophenyl)ethanone
CAS1201-42-9
Synonyms2,4,5-trichlorophenacyl chloride
Molecular FormulaC8H4Cl4O
Molecular Weight257.9 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Cl)Cl)Cl)C(=O)CCl
InChIInChI=1S/C8H4Cl4O/c9-3-8(13)4-1-6(11)7(12)2-5(4)10/h1-2H,3H2
InChIKeyZCUJOTLYIPZNRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-1-(2,4,5-trichlorophenyl)ethanone (CAS 1201-42-9): Chemical Profile and Class Definition for Procurement


2-Chloro-1-(2,4,5-trichlorophenyl)ethanone (CAS 1201-42-9), also known as 2,4,5-trichlorophenacyl chloride, is a chlorinated aromatic ketone with the molecular formula C8H4Cl4O and a molecular weight of 257.9 g/mol [1]. It is a derivative of acetophenone and is a key intermediate in the synthesis of organophosphate insecticides like tetrachlorvinphos (Gardona), where it is also a major metabolite [1][2]. The compound is characterized by a chloroacetyl group attached to a 2,4,5-trichlorophenyl ring, giving it a melting point of 62.5-63.0 °C and a predicted density of 1.533 g/cm³ [1].

The Procurement Risk of Substituting 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone with Structural Analogs


Direct substitution of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone with closely related acetophenone analogs like 2,4,5-trichloroacetophenone or 2,2',4'-trichloroacetophenone is not scientifically valid for research or industrial applications. While they share a common phenyl ring with multiple chlorine substituents, the presence of the α-chloroacetyl group in the target compound confers distinct chemical reactivity, particularly as an alkylating agent [1]. This structural difference leads to divergent metabolic fates, different roles as intermediates in specific synthetic pathways (e.g., tetrachlorvinphos synthesis vs. isoconazole synthesis), and, as shown below, potentially distinct biological activity profiles [2][3].

Quantitative Differentiation of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone from Key Analogs


Comparative Physicochemical Properties: Target Compound vs. 2,4,5-Trichloroacetophenone

The α-chloro substitution in 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone results in a higher molecular weight and a more hydrophobic character compared to its non-chlorinated analog, 2,4,5-trichloroacetophenone. This is reflected in the higher predicted XLogP3-AA value of 4.1 [1] compared to an estimated value of approximately 3.4 for 2,4,5-trichloroacetophenone [2]. This difference influences solubility, formulation compatibility, and chromatographic behavior.

Physicochemical property differentiation Procurement specification Chemical intermediate

Antifungal Activity Profile: Target Compound's 2-Chloro Derivatives vs. Other Substitutions

In a study evaluating antifungal activity of halogenated chalcones against eight fungal strains, derivatives with a 2-chloro substitution on the acetophenone moiety demonstrated growth inhibition of Candida glabrata and Trichophyton interdigitale. More importantly, among a panel of tested bacteria, the 2-chloro derivatives exhibited the highest inhibitory effect on Staphylococcus sp. compared to other halogenated analogs [1]. This highlights the specific importance of the chloroacetyl group for antimicrobial activity.

Antifungal activity Structure-activity relationship Chalcone derivatives

Role as a Metabolite: Target Compound is a Defined Regulatory Metabolite of Tetrachlorvinphos

2-Chloro-1-(2,4,5-trichlorophenyl)ethanone is a major and specifically named metabolite of the insecticide tetrachlorvinphos (Gardona) [1][2]. In contrast, the closely related compound 2,4,5-trichloroacetophenone, while also a metabolite of tetrachlorvinphos, is listed separately in regulatory documents, indicating a distinct metabolic and regulatory identity [3]. This differentiation is crucial for environmental fate and residue monitoring studies.

Metabolite identification Pesticide residue analysis Regulatory science

Synthetic Utility: Target Compound's α-Chloro Group Enables Unique Alkylation Chemistry

The presence of the α-chloro group in 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone makes it a reactive alkylating agent, capable of undergoing nucleophilic substitution reactions to form ethers, amines, and thioethers [1]. This reactivity is absent in the non-chlorinated analog, 2,4,5-trichloroacetophenone, which lacks the electrophilic chloromethyl carbon [2]. This fundamental difference dictates their respective roles as synthetic intermediates.

Alkylating agent Synthetic intermediate Nucleophilic substitution

Defined Applications for 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone Based on Evidence


Analytical Standard for Pesticide Residue and Environmental Fate Studies

Procurement of high-purity 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone is essential for analytical laboratories performing residue analysis of tetrachlorvinphos and its metabolites in food, water, and soil samples [1]. As a defined and regulated metabolite, its use as a certified reference standard is mandatory for accurate identification and quantitation using LC-MS/MS or GC-MS methods [2]. Using a substitute like 2,4,5-trichloroacetophenone would invalidate the analytical method and regulatory compliance.

Key Intermediate in Organophosphate Insecticide Synthesis

This compound is a specific and critical starting material for the synthesis of tetrachlorvinphos and related vinyl phosphate insecticides [1]. The α-chloro group is required for the subsequent reaction with a phosphate ester to form the active insecticidal structure [2]. Any attempt to use a non-chlorinated analog like 2,4,5-trichloroacetophenone would not yield the desired product.

Building Block for Medicinal Chemistry and SAR Studies

Given the evidence that 2-chloro-substituted acetophenone derivatives exhibit a distinct antimicrobial profile, with high activity against Staphylococcus sp., this compound serves as a valuable building block for synthesizing novel chalcones, heterocycles, and other bioactive molecules [1]. Its unique combination of a polychlorinated aryl ring and a reactive α-chloro ketone allows medicinal chemists to explore a chemical space distinct from that accessible with other halogenated acetophenone analogs.

Chemical Probe for Studying Glutathione-Dependent Metabolism

As an α-haloacetophenone, this compound is structurally related to substrates for glutathione-S-transferase (GST) enzymes [1]. It can be used in vitro to study GST-mediated dehalogenation and conjugation pathways in liver, kidney, and brain tissues, providing insights into detoxification mechanisms for chlorinated xenobiotics [2].

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